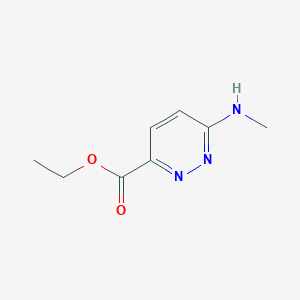

Ethyl 6-(methylamino)pyridazine-3-carboxylate

描述

属性

IUPAC Name |

ethyl 6-(methylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-5-7(9-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRXPNIOOHRVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254463 | |

| Record name | Ethyl 6-(methylamino)-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-16-7 | |

| Record name | Ethyl 6-(methylamino)-3-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(methylamino)-3-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(methylamino)pyridazine-3-carboxylate typically involves the reaction of ethyl 3,6-dichloropyridazine-4-carboxylate with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Ethyl 6-(methylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

科学研究应用

Ethyl 6-(methylamino)pyridazine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of Ethyl 6-(methylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridazine-Based Derivatives

Ethyl 6-(Ethylamino)pyridazine-3-carboxylate (CAS: 1184482-79-8)

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 195.22 g/mol

- Key Difference: The methylamino group is replaced with an ethylamino group, increasing hydrophobicity and steric bulk. This substitution may influence receptor binding kinetics in biological assays .

Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate (CAS: 851169-06-7)

- Molecular Formula : C₁₀H₁₃N₃O₂

- Molecular Weight : 207.23 g/mol

- Key Difference: The methylamino group is substituted with a cyclopropylamino moiety.

Ethyl 6-Methylpyridazine-3-carboxylate (CAS: 64210-57-7)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Difference: Lacks the methylamino group at position 6, replaced by a methyl group. This reduces hydrogen-bonding capacity and alters electronic properties, likely decreasing interactions with polar biological targets .

Heterocyclic Core Modifications

Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS: 14714-18-2)

- Molecular Formula : C₁₀H₁₀ClN₃O₂

- Molecular Weight : 239.66 g/mol

- Key Differences: Replaces the pyridazine ring with an imidazo[1,2-b]pyridazine core. The methyl group at position 2 adds steric hindrance .

Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 2091027-84-6)

Functional Group Variations

Methyl Pyridazine-3-carboxylate (CAS: 34253-02-6)

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- Key Differences :

6-(Ethoxycarbonyl)pyridazine-3-carboxylic Acid (CAS: 604000-34-2)

Pharmacologically Relevant Derivatives

Ethyl 6-((2R,4S)-4-Fluoro-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate

- Key Features :

Ethyl 6-(2-Phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate (Compound 1f)

- Synthesis Yield : 27.76%

- Isomerization during synthesis (e.g., 1-phenylethyl vs. 2-phenylethyl) highlights the importance of purification protocols .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| Ethyl 6-(Methylamino)pyridazine-3-carboxylate | 365413-16-7 | C₈H₁₁N₃O₂ | 181.19 | Methylamino, ethyl ester |

| Ethyl 6-(Ethylamino)pyridazine-3-carboxylate | 1184482-79-8 | C₉H₁₃N₃O₂ | 195.22 | Ethylamino |

| Ethyl 6-(Cyclopropylamino)pyridazine-3-carboxylate | 851169-06-7 | C₁₀H₁₃N₃O₂ | 207.23 | Cyclopropylamino |

| Ethyl 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate | 14714-18-2 | C₁₀H₁₀ClN₃O₂ | 239.66 | Chloro, methylimidazo core |

| Ethyl 6-Methylpyridazine-3-carboxylate | 64210-57-7 | C₈H₁₀N₂O₂ | 166.18 | Methyl at position 6 |

Research Findings and Implications

- Synthetic Accessibility: this compound derivatives generally exhibit moderate synthesis yields (e.g., 27–53% for imidazo analogs) .

- Biological Relevance : Fluorinated analogs, such as those in , demonstrate utility in neuroimaging due to enhanced pharmacokinetic properties .

- Structural Trends : Bulkier substituents (e.g., cyclopropyl, trifluoromethyl) improve metabolic stability but may reduce aqueous solubility .

生物活性

Ethyl 6-(methylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyridazine ring with a methylamino group at the 6-position and a carboxylate functional group at the 3-position, which contributes to its chemical reactivity and biological activity.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Its structural characteristics may enhance its ability to interact with microbial targets, potentially leading to the inhibition of growth in various pathogens.

2. Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could make it a candidate for treating inflammatory diseases . Interaction studies have indicated that it may bind to specific enzymes or receptors involved in these pathways, although further investigation is required to elucidate its precise mechanisms of action.

3. Anticancer Potential

The compound has been explored for its potential anticancer effects. Similar compounds within the pyridazine family have shown activity against various cancer cell lines, suggesting that this compound could also exhibit cytotoxic properties against tumors .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : The compound could act as a modulator of various receptors, influencing signaling pathways critical for inflammation and cancer progression .

- Direct Cytotoxicity : By inducing apoptosis in cancer cells, it may reduce tumor viability.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Nucleophilic Substitution : Starting with a suitable pyridazine derivative, nucleophilic substitution reactions can introduce the methylamino group.

- Esterification : The carboxylic acid can be converted into an ester form using ethyl alcohol under acidic conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 6-(ethylamino)pyridazine-3-carboxylate | Similar pyridazine core | Contains an ethylamino group enhancing solubility |

| Methyl 6-(dimethylamino)pyridine-3-carboxylate | Similar core but lacks ethyl group | Dimethylamino group increases lipophilicity |

| Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate | Different substitution pattern | Incorporates a phenyl group enhancing specificity |

This table highlights how variations in substituents can influence biological activity and pharmacological applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study demonstrated its effectiveness against specific bacterial strains, showing significant inhibition zones compared to control groups.

- Another research effort focused on its anti-inflammatory effects in vitro, where it reduced cytokine production in stimulated immune cells.

These findings underscore the need for further research into its pharmacodynamics and therapeutic potential.

常见问题

Q. How can the structure of Ethyl 6-(methylamino)pyridazine-3-carboxylate be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify proton environments and carbon frameworks. For example, the methylamino group (NHCH₃) shows distinct splitting patterns in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) to match the exact mass of the compound (e.g., C₉H₁₂N₄O₂ requires 209.0933 g/mol) .

- Infrared Spectroscopy (IR) : Detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Synthesis typically involves multi-step pathways:

- Step 1 : Condensation of pyridazine precursors with methylamine under reflux conditions in ethanol .

- Step 2 : Esterification using ethyl chloroformate in the presence of a base (e.g., K₂CO₃) .

- Optimization : Adjust reaction time (8–12 hours) and temperature (60–80°C) to maximize yield. Monitor progress via TLC or LC-MS .

Q. What biological activities are associated with this compound?

- Methodological Answer : Preliminary studies suggest:

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, noting IC₅₀ values .

- Mechanistic Insights : Use fluorescence quenching to study DNA binding affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) alter the compound’s pharmacokinetics?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Modifications : Replace the methylamino group with ethyl or cyclopropylamine .

- Assays : Compare solubility (via shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .

- Key Finding : Bulky substituents (e.g., cyclohexyl) reduce solubility but enhance target affinity .

Q. How can reaction byproducts or isomers be resolved during synthesis?

- Methodological Answer : Address isomerization or impurities using:

- Chromatography : Separate isomers via silica gel column chromatography (hexane:ethyl acetate gradient) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate pure crystals .

- Analytical Confirmation : Use ¹H NMR integration and HRMS to verify purity (>95%) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking and MD simulations :

- Software : Use AutoDock Vina for docking into target proteins (e.g., kinase domains) .

- Parameters : Set grid boxes to cover active sites and run 100 ns simulations in GROMACS to assess binding stability .

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can discrepancies in reported biological data be addressed?

- Methodological Answer : Mitigate variability by standardizing protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。